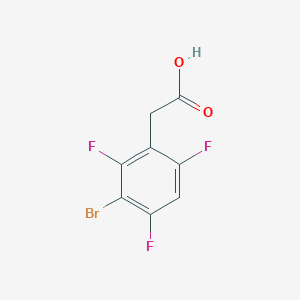
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid is a chemical compound with the molecular formula C8H4BrF3O2 It is characterized by the presence of bromine, fluorine, and acetic acid functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid typically involves the bromination and trifluoromethylation of phenylacetic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different carboxylic acids or alcohols .
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-2,3,6-trifluorophenyl)acetic acid
- 2,3,6-Trifluorophenylacetic acid
- 2,4,6-Trifluorophenylboronic acid
Uniqueness
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H4BrF3O2 |
|---|---|
Peso molecular |
269.01 g/mol |
Nombre IUPAC |
2-(3-bromo-2,4,6-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-7-5(11)2-4(10)3(8(7)12)1-6(13)14/h2H,1H2,(H,13,14) |
Clave InChI |
LNUHSKPIILJTRV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Br)F)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


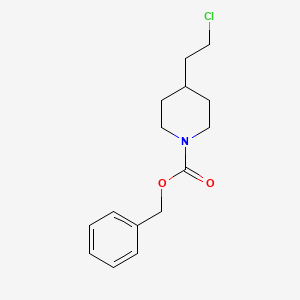
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
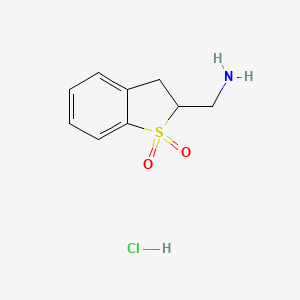
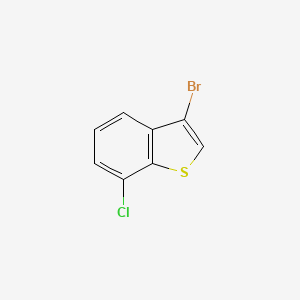
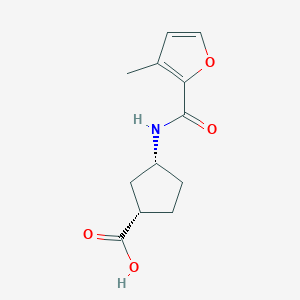
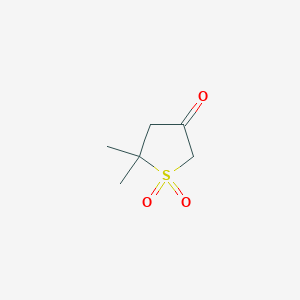
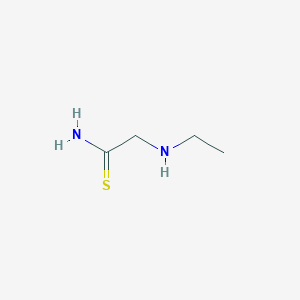
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)
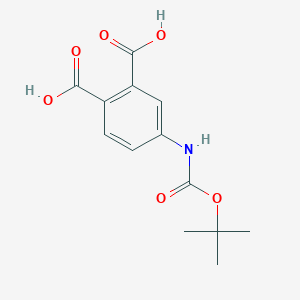

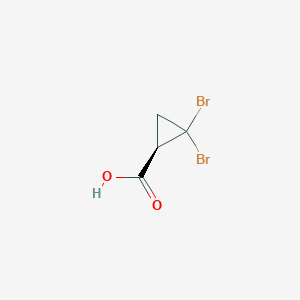
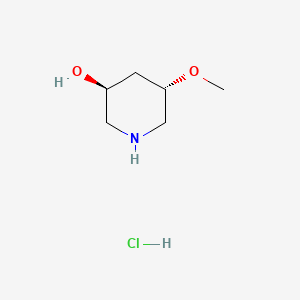
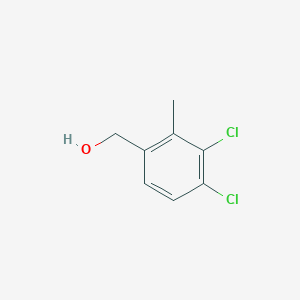
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
